molecular formula C9H8Cl2N4 B2634402 5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride CAS No. 2253631-89-7

5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride

Cat. No.: B2634402
CAS No.: 2253631-89-7
M. Wt: 243.09
InChI Key: VCFVBNPSYSTFJM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride is a heterocyclic compound that contains two pyrimidine rings Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride typically involves the reaction of 2-chloropyrimidine with formaldehyde and hydrochloric acid. The reaction proceeds through a chloromethylation process, where the formaldehyde acts as the chloromethylating agent in the presence of hydrochloric acid. The reaction conditions usually require a controlled temperature and an acidic environment to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale production. The final product is typically purified through crystallization or other separation techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure and properties.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

    Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding aldehydes or carboxylic acids.

Scientific Research Applications

5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic synthesis reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyrimidine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The pyrimidine rings can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(chloromethyl)pyridine: This compound has a similar chloromethyl group and pyridine ring, but lacks the additional pyrimidine ring.

    5-(Chloromethyl)furfural: Contains a chloromethyl group and a furan ring, used as a building block in organic synthesis.

    Chloromethane: A simpler compound with a single chloromethyl group, used in industrial applications.

Uniqueness

5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride is unique due to its dual pyrimidine rings, which provide additional sites for chemical modification and interaction with biological targets

Properties

IUPAC Name

5-(chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4.ClH/c10-1-7-2-13-9(14-3-7)8-4-11-6-12-5-8;/h2-6H,1H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFVBNPSYSTFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C2=CN=CN=C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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